molecular formula C9H7ClO4 B13870188 2-(3-Chloro-4-formylphenoxy)acetic acid

2-(3-Chloro-4-formylphenoxy)acetic acid

Cat. No.: B13870188
M. Wt: 214.60 g/mol
InChI Key: FHXAELMSUQYYOP-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-formylphenoxy)acetic acid is a substituted phenylacetic acid derivative featuring a chloro group at the 3-position, a formyl group at the 4-position, and an acetic acid moiety linked via an ether bond. This compound’s structure combines electron-withdrawing substituents (Cl and CHO) with a carboxylic acid functional group, rendering it reactive in nucleophilic and electrophilic reactions.

The formyl group enhances its utility as a precursor in condensation reactions (e.g., Schiff base formation), while the chloro group influences electronic properties and steric interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-formylphenoxy)acetic acid typically involves the reaction of 3-chloro-4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then undergoes nucleophilic substitution with chloroacetic acid to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(3-Chloro-4-formylphenoxy)acetic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound’s derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-formylphenoxy)acetic acid and its derivatives involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the chloro group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features and electronic effects of 2-(3-Chloro-4-formylphenoxy)acetic acid with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound Cl (3), CHO (4), CH₂COOH (O) C₉H₇ClO₄ 214.61 Strong electron-withdrawing (Cl, CHO); acidic proton (COOH)
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4), CH₂COOH (2) C₉H₉BrO₃ 245.06 Br (electron-withdrawing), OMe (electron-donating); dimerizes via O–H⋯O bonds
2-(4-Chloro-2-fluorophenoxy)acetic acid Cl (4), F (2), CH₂COOH (O) C₈H₆ClFO₃ 204.58 Halogen synergy (Cl, F) enhances acidity and lipophilicity
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic Acid Cl (2), OEt (6), CHO (4) C₁₁H₁₁ClO₅ 258.66 Ethoxy (electron-donating) moderates CHO reactivity; improves solubility

Key Observations :

  • Electron Effects : The target compound’s Cl and CHO groups create a strongly electron-deficient aromatic ring, increasing the acidity of the acetic acid proton compared to methoxy- or ethoxy-substituted analogs .
  • Hydrogen Bonding : Unlike 2-(3-Bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric O–H⋯O dimers , the formyl group in the target compound may participate in additional hydrogen bonding or π-π stacking, altering solubility and crystallinity.
  • Steric Considerations: Substituent positions influence reactivity. For example, ortho-substituted Cl (as in 2-(4-Chloro-2-fluorophenoxy)acetic acid) may hinder rotation around the ether bond, affecting conformational flexibility .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

2-(3-chloro-4-formylphenoxy)acetic acid

InChI

InChI=1S/C9H7ClO4/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-4H,5H2,(H,12,13)

InChI Key

FHXAELMSUQYYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)C=O

Origin of Product

United States

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